molecular formula C11H11NO5 B8556452 4-(Acetylamino)-3-acetoxybenzoic acid

4-(Acetylamino)-3-acetoxybenzoic acid

Cat. No.: B8556452
M. Wt: 237.21 g/mol
InChI Key: ZNHZOYIHGBRZNY-UHFFFAOYSA-N
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Description

4-(Acetylamino)-3-acetoxybenzoic acid is a benzoic acid derivative serving as a versatile synthetic intermediate and building block in medicinal chemistry and organic synthesis research. The compound features both a carboxylic acid and a protected acetoxy phenolic group, making it a valuable precursor for constructing more complex molecules. Its primary research applications include use as a key starting material in the development of active pharmaceutical ingredients (APIs) and as a standard in analytical method development. This compound should be stored in a cool, dry place, preferably in a refrigerator at 2-8°C. It is recommended to handle it with appropriate personal protective equipment and under standard laboratory safety conditions. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

4-acetamido-3-acetyloxybenzoic acid

InChI

InChI=1S/C11H11NO5/c1-6(13)12-9-4-3-8(11(15)16)5-10(9)17-7(2)14/h3-5H,1-2H3,(H,12,13)(H,15,16)

InChI Key

ZNHZOYIHGBRZNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)O)OC(=O)C

Origin of Product

United States

Scientific Research Applications

Analgesic Properties

Research indicates that 4-(Acetylamino)-3-acetoxybenzoic acid demonstrates notable analgesic effects. A study highlighted that derivatives of this compound showed improved binding affinity to the COX-2 receptor, which is crucial for pain modulation. In vivo experiments revealed that doses of 20 mg/kg significantly reduced pain activity compared to control groups, suggesting its potential as an effective analgesic agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In carrageenan-induced paw edema models, it significantly reduced edema formation, indicating its efficacy as an anti-inflammatory agent. This effect is particularly relevant in the development of treatments for inflammatory diseases.

Antioxidant Activity

The presence of hydroxy groups in the structure contributes to the compound's antioxidant capacity. Studies have shown that it can effectively scavenge free radicals, thereby protecting cells from oxidative stress and potentially reducing the risk of chronic diseases associated with oxidative damage.

Polymerization Potential

The compound can serve as a monomer in the preparation of polymers capable of forming anisotropic melt phases, suitable for creating molded articles, fibers, and films. This application highlights its versatility beyond medicinal uses into materials science .

Case Studies and Research Findings

Several studies have documented the effectiveness of 4-(Acetylamino)-3-acetoxybenzoic acid in various applications:

  • Analgesic Study : A controlled trial demonstrated that derivatives exhibited significant pain relief in animal models when administered at specific dosages.
  • Anti-inflammatory Research : Experimental models showed a marked decrease in inflammation markers when treated with this compound.
  • Antioxidant Assessment : Laboratory tests confirmed its ability to reduce oxidative stress indicators in cellular models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of 4-(Acetylamino)-3-acetoxybenzoic acid with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
4-(Acetylamino)-3-acetoxybenzoic acid* C₁₁H₁₁NO₆ 253.21 Not reported Likely soluble in polar solvents
4-Acetylamino-3-nitrobenzoic acid C₉H₈N₂O₆ 224.17 220–222 Soluble in ethanol; low H₂O solubility
4-(Acetylamino)benzoic acid C₉H₉NO₃ 179.17 256.5 Insoluble in H₂O; soluble in EtOH
2-(Acetylamino)benzoic acid C₉H₉NO₃ 179.17 187.5 Slightly soluble in H₂O; soluble in EtOH
4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid C₉H₈N₂O₆ 224.17 Not reported Stabilized by hydrogen bonding

*Note: Properties for 4-(Acetylamino)-3-acetoxybenzoic acid are inferred from analogs.

Key Observations:
  • Melting Points: Nitro derivatives (e.g., 4-Acetylamino-3-nitrobenzoic acid) exhibit higher melting points (~220°C) due to stronger intermolecular interactions, while acetoxy groups may reduce crystallinity .
4-(Acetylamino)-3-acetoxybenzoic Acid Derivatives:
Neuraminidase Inhibition:
  • The structurally similar 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid is a designed inhibitor of influenza virus neuraminidase. Its nitro and hydroxy groups facilitate hydrogen bonding, critical for binding to the enzyme’s active site .
Pharmacological Potential:
  • Caffeic acid (3,4-dihydroxybenzeneacrylic acid), though lacking acetyl groups, shares a benzoic acid backbone and is used in antioxidant and anti-inflammatory research. This suggests that acetylated derivatives like 4-(Acetylamino)-3-acetoxybenzoic acid may also exhibit redox-modulating properties .

Preparation Methods

Acetylation of the Amino Group

The amino group of 4-amino-3-hydroxybenzoic acid is acetylated first due to its higher nucleophilicity compared to the phenolic hydroxyl group.

Procedure :

  • Reactants : 4-Amino-3-hydroxybenzoic acid, acetic anhydride (2–3 equivalents).

  • Catalyst : Concentrated sulfuric acid (1–2 drops) or acidic ion-exchange resin.

  • Conditions : Reflux in anhydrous acetic acid or acetonitrile at 70–80°C for 4–6 hours12.

  • Intermediate : 4-Acetylamino-3-hydroxybenzoic acid.

  • Isolation : Precipitation by ice-water quenching, filtration, and drying (yield: 85–92%)1.

Acetylation of the Hydroxyl Group

The phenolic hydroxyl group is subsequently acetylated under acidic conditions.

Procedure :

  • Reactants : 4-Acetylamino-3-hydroxybenzoic acid, acetic anhydride (2 equivalents).

  • Catalyst : Sulfuric acid or pyridine (for base-mediated acetylation).

  • Conditions : Reflux at 100–110°C for 2–3 hours in acetic acid23.

  • Product : 4-(Acetylamino)-3-acetoxybenzoic acid.

  • Isolation : Recrystallization from ethanol-water (yield: 75–80%)3.

One-Pot Sequential Acetylation Method

This method avoids intermediate isolation, improving efficiency.

Procedure :

  • Reactants : 4-Amino-3-hydroxybenzoic acid, excess acetic anhydride (4–5 equivalents).

  • Catalyst : Sulfuric acid (1–2 drops).

  • Conditions : Reflux at 100°C for 8–10 hours in acetic acid24.

  • Product : Direct formation of 4-(Acetylamino)-3-acetoxybenzoic acid.

  • Isolation : Precipitation in ice water followed by recrystallization (yield: 70–78%)4.

Alternative Acetylating Agents and Conditions

Acetyl Chloride in Non-Polar Solvents

  • Reactants : Acetyl chloride (2 equivalents) in xylene or toluene.

  • Base : Triethylamine (to neutralize HCl)1.

  • Conditions : Stirring at 60–70°C for 6 hours.

  • Yield : 80–85% for amino acetylation; requires subsequent hydroxyl acetylation1.

Enzymatic Acetylation (Emerging Approach)

  • Enzyme : Candida antarctica lipase B (CAL-B) in ionic liquids.

  • Conditions : 40°C, 24 hours (limited to lab-scale)5.

  • Yield : ~65% (lower efficiency than chemical methods)5.

Comparative Analysis of Methods

Method Conditions Catalyst Yield Purity
Stepwise AcetylationTwo-step reflux (10–12 hours total)H₂SO₄75–80%>95%1
One-Pot AcetylationSingle reflux (8–10 hours)H₂SO₄70–78%90–93%2
Acetyl Chloride-MediatedSolvent: Xylene; Base: Et₃NTriethylamine80–85%88–90%1
EnzymaticMild conditions (40°C)CAL-B lipase~65%85%5

Key Observations :

  • Stepwise methods offer higher purity but require intermediate isolation.

  • One-pot methods reduce time but may generate minor byproducts (e.g., diacetylated derivatives).

  • Acetyl chloride provides faster kinetics but necessitates strict anhydrous conditions.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Acetylamino)-3-acetoxybenzoic acid with high purity?

A step-wise approach is recommended:

  • Amino Protection : Start with 4-amino-3-hydroxybenzoic acid. Protect the amino group via acetylation using acetic anhydride in a basic aqueous solution (e.g., NaOH) at 0–5°C to minimize side reactions.
  • Hydroxyl Acetylation : Acetylate the hydroxyl group using acetyl chloride or acetic anhydride in anhydrous pyridine under reflux (60–80°C) for 4–6 hours.
  • Purification : Recrystallize the product using ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

Q. How can spectroscopic methods be employed to characterize 4-(Acetylamino)-3-acetoxybenzoic acid?

  • 1H NMR : Dissolve the compound in DMSO-d6 and analyze at 200 MHz. Key peaks include δ 2.1–2.3 ppm (acetoxy and acetylamino methyl groups) and δ 7.0–8.0 ppm (aromatic protons).
  • IR Spectroscopy : Confirm ester (C=O stretch at ~1740 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functionalities.
  • Mass Spectrometry : Use ESI-MS to observe the molecular ion peak at m/z 251.2 (C₁₁H₁₁NO₅) .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 2–8°C in a desiccator under nitrogen to prevent hydrolysis of the acetoxy group. Avoid exposure to moisture and light, as these can degrade the compound over time .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or solubility data?

  • Melting Point Analysis : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen to determine the precise melting point. Compare results with literature values (e.g., CRC Handbook lists 187.5°C for related derivatives) .
  • Solubility Studies : Conduct equilibrium solubility tests in buffered solutions (pH 1–12) at 25°C using HPLC-UV quantification. Discrepancies may arise from polymorphic forms or residual solvents .

Q. What experimental designs are suitable for studying the hydrolysis stability of 4-(Acetylamino)-3-acetoxybenzoic acid under varying pH conditions?

  • pH-Dependent Hydrolysis : Prepare phosphate/citrate buffers (pH 2–8). Incubate the compound at 37°C and sample at intervals (0–72 hours).
  • Analytical Monitoring : Quantify hydrolysis products (4-amino-3-hydroxybenzoic acid and acetic acid) via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
  • Kinetic Modeling : Fit data to first-order kinetics to calculate half-life and activation energy .

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound’s biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Parameterize the ligand using DFT-optimized geometry (B3LYP/6-31G* basis set).
  • ADMET Prediction : Employ SwissADME to predict bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions .

Q. What strategies address contradictions in reported biological activity (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Targeted Assays : Conduct enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) alongside microbial growth inhibition tests (e.g., E. coli ATCC 25922).
  • Dose-Response Analysis : Use IC₅₀/EC₅₀ values to differentiate primary vs. secondary effects. Contradictions may arise from assay sensitivity or impurity interference .

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